molecular formula C12H12BrN3 B8375957 (3,5-Diaminophenyl)(4-bromophenyl)amine

(3,5-Diaminophenyl)(4-bromophenyl)amine

Cat. No.: B8375957
M. Wt: 278.15 g/mol
InChI Key: MLJDZRNZPBKWGC-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)(4-bromophenyl)amine is a diarylamine derivative featuring two distinct aromatic substituents: a 3,5-diaminophenyl group and a 4-bromophenyl group. The compound’s structure combines electron-donating amino groups (NH₂) at the 3- and 5-positions of one phenyl ring with an electron-withdrawing bromine atom at the 4-position of the second phenyl ring.

The presence of multiple amino groups may necessitate protective strategies during synthesis to avoid side reactions.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

3-N-(4-bromophenyl)benzene-1,3,5-triamine

InChI

InChI=1S/C12H12BrN3/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H,14-15H2

InChI Key

MLJDZRNZPBKWGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=CC(=C2)N)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on diarylamines significantly affect melting points, solubility, and stability. Key comparisons include:

Compound Substituent 1 Substituent 2 Melting Point (°C) Yield (%) Reference
(3,5-Diaminophenyl)(4-bromophenyl)amine 3,5-Diaminophenyl 4-Bromophenyl Not reported Not reported
N-(4-Bromophenyl)-3,5-dimethoxyphenylamine 3,5-Dimethoxyphenyl 4-Bromophenyl 151–153 78
N-(4-Bromophenyl)-4-methoxyphenylamine 4-Methoxyphenyl 4-Bromophenyl 172–174 82
N-(4-Bromophenyl)-3-quinolylamine 3-Quinolyl 4-Bromophenyl 188–190 65
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-diaminophenyl group (strong electron-donating) contrasts with 3,5-dimethoxyphenyl (moderate electron-donating) or 4-bromophenyl (electron-withdrawing). This difference impacts conjugation and dipole interactions, which may lower melting points compared to methoxy-substituted analogs .
  • Steric Effects: Bulky substituents like 3-quinolyl reduce yields (65% vs. 75–82% for smaller aryl groups), likely due to steric hindrance during coupling reactions .

Key Research Findings

Substituent Position Matters: 4-Bromophenyl derivatives generally exhibit higher thermal stability than 3-substituted analogs (e.g., 3-quinolyl), as seen in melting point data .

Synthetic Challenges: Amino groups require protection during synthesis to prevent undesired side reactions, whereas methoxy or bromo groups are less reactive under standard coupling conditions .

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